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Compound of Interest |

4-Chloro-5-hydroxy-2-
Compound Name:

methylpyridine
CAS No.: 1261811-68-0
Cat. No.: B11811294

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, experimentally verified spectroscopic data (NMR, IR, MS) for 4-Chloro-5-
hydroxy-2-methylpyridine is not readily available in public scientific literature. This guide
provides a predictive analysis based on established principles of spectroscopy and data from
structurally analogous compounds. The information herein is intended for theoretical and
research guidance and should be supplemented with empirical data upon synthesis and
analysis of the compound.

Introduction

4-Chloro-5-hydroxy-2-methylpyridine is a substituted pyridine derivative of interest in
medicinal chemistry and drug development due to its structural motifs, which are present in
various bioactive molecules. A thorough understanding of its spectroscopic characteristics is
paramount for its identification, characterization, and quality control in research and
development settings. This technical guide outlines the expected Nuclear Magnetic Resonance
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(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with
generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Chloro-5-hydroxy-2-
methylpyridine. These predictions are derived from the analysis of substituent effects on the
pyridine ring and data from similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectral Data
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Notes

~7.8-8.2 Singlet

1H

H6

The proton at
position 6 is
expected to be a
singlet due to the
absence of
adjacent protons.
Its chemical shift
will be downfield
due to the
deshielding
effect of the
electronegative

nitrogen atom.

~7.0-7.4 Singlet

1H

H3

The proton at
position 3 is also
expected to be a
singlet. Its
chemical shift will
be influenced by
the adjacent
methyl and
chloro

substituents.

~5.0-6.0 Broad Singlet

OH

The hydroxyl
proton is
expected to be a
broad singlet,
and its chemical
shift can vary
significantly with
solvent,
concentration,

and temperature.
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~2.3-2.6 Singlet

3H

The methyl
protons at
position 2 will
appear as a

singlet.

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm)

Assignment

Notes

~155 - 160

C5

The carbon bearing the
hydroxyl group is expected to

be significantly downfield.

~145 - 150

Cc2

The carbon with the methyl
substituent will also be

downfield.

~140 - 145

C6

The carbon adjacent to the
nitrogen is expected to have a

downfield chemical shift.

~125-130

C4

The carbon atom bonded to
the chlorine atom will be
deshielded.

~120 - 125

C3

The chemical shift of this
carbon is influenced by the

adjacent substituents.

~18 - 22

CHs

The methyl carbon will have a
characteristic upfield chemical
shift.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3200 - 3600 Broad O-H stretch

3000 - 3100 Medium Aromatic C-H stretch

2850 - 3000 Medium Aliphatic C-H stretch (CHs)
1550 - 1620 Strong C=C and C=N ring stretching
1400 - 1500 Medium C-H bending (CHs)

1200 - 1300 Strong C-O stretch (phenol)

1000 - 1100 Strong C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

miz Relative Intensity Assighment

[M]* (Molecular ion peak with

1431145 High isotopic pattern for Chlorine)
128/130 Medium [M - CH3]*

115 Medium [M-COJ*

108 Medium [M-CII*

29 Medium [CsHaN]* (Pyridine ring

fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters
may need to be optimized based on the instrument and sample.

NMR Spectroscopy
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A sample of 4-Chloro-5-hydroxy-2-methylpyridine would be dissolved in a deuterated solvent
(e.g., CDCl3, DMSO-de). *H and 3C NMR spectra would be acquired on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

I—> Acquire 1H Spectrum

Dissolve Sample in - . | >
Deuterated Solvent »| Place in NMR Tube »-| Process and Analyze Data

|—> Acquire 13C Spectrum

(KBrPlgsﬁaeieofﬁfnﬁﬂ eFilm) »{ Place in FTIR Spectrometer »| Acquire IR Spectrum P Process and Analyze Data

Data Processing and
Spectrum Generation

Introduce Sample into R . . .
b »| Ionization and Fragmentation »| Mass Analysis »| Detection
Ion Source (EI)

Click to download full resolution via product page

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-5-hydroxy-2-
methylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11811294/docs#spectroscopic-profile-of-4-chloro-5-
hydroxy-2-methylpyridine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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